Sigamide

Overview

Description

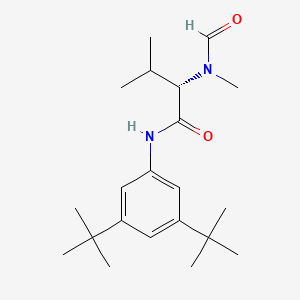

Sigamide, with the chemical formula C21H34N2O2 , is a compound known for its unique structure and significant applications in various fields. It is also referred to as S-N-(3,5-Di-tert-butylphenyl)-3-methyl-2-(N-formyl-N-methylamino)butanamide . This compound has garnered attention due to its potential in asymmetric synthesis and its role as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sigamide can be synthesized through the reaction of N-methylvaline-derived formamide with trichlorosilane . This reaction is typically carried out in the presence of a Lewis base catalyst, such as N-methylvaline-derived formamide , under mild conditions at room temperature in a solvent like toluene . The reaction conditions are optimized to achieve high enantioselectivity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of acid-amine coupling reactions . This method is widely used in the pharmaceutical industry for the preparation of amides, including this compound . The process involves the activation of a carboxylic acid to form an acid halide, which then reacts with an amine to form the desired amide.

Chemical Reactions Analysis

Types of Reactions: Sigamide primarily undergoes reduction reactions , particularly the asymmetric reduction of imines. This reaction is catalyzed by this compound in the presence of trichlorosilane, leading to the formation of enantiomerically enriched amines .

Common Reagents and Conditions:

Trichlorosilane: Used as a reducing agent.

Lewis base catalysts: Such as N-methylvaline-derived formamide.

Solvents: Toluene is commonly used due to its effectiveness in these reactions.

Major Products: The major products formed from these reactions are chiral amines , which are valuable intermediates in the synthesis of various bioactive molecules .

Scientific Research Applications

Sigamide has a wide range of applications in scientific research, including:

Asymmetric Synthesis: Used as a catalyst in the asymmetric reduction of imines, leading to the formation of chiral amines with high enantioselectivity.

Medicinal Chemistry: The chiral amines produced using this compound are key intermediates in the synthesis of pharmaceuticals.

Materials Science: This compound is used in the synthesis of chiral 1,2-diarylsubstituted aziridines, which have applications in materials science.

Environmental Chemistry: The compound’s role in catalysis makes it valuable for developing greener chemical processes.

Mechanism of Action

Sigamide exerts its effects through its role as a Lewis base catalyst . It facilitates the reduction of imines by activating the trichlorosilane reagent, which then transfers a hydride to the imine, resulting in the formation of a chiral amine . The molecular targets involved in this process are the imine substrates and the trichlorosilane reagent.

Comparison with Similar Compounds

N-methylvaline-derived formamide: Another Lewis base catalyst used in similar asymmetric reduction reactions.

Dendron-anchored organocatalysts: These catalysts also facilitate the reduction of imines with trichlorosilane and offer advantages in terms of catalyst recovery and reuse.

Uniqueness of Sigamide: this compound stands out due to its high enantioselectivity and efficiency in catalyzing the reduction of imines. Its ability to produce chiral amines with high enantiomeric excess makes it a valuable tool in asymmetric synthesis .

Biological Activity

Sigamide, a compound derived from amino acids, has garnered attention in the field of organic chemistry and catalysis. Its unique properties make it a potential candidate for various biological applications, particularly in asymmetric synthesis and as a catalyst in reduction reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structure as a Lewis-basic formamide derived from N-methyl valine. This structural configuration allows it to act effectively as a catalyst in various chemical reactions, particularly in the reduction of imines.

The biological activity of this compound primarily revolves around its catalytic properties. It has been shown to facilitate the enantioselective reduction of imines using trichlorosilane as a reducing agent. This reaction is crucial in synthesizing chiral amines, which are valuable in pharmaceuticals and agrochemicals.

Reaction Overview

The following table summarizes the key aspects of the reactions catalyzed by this compound:

| Reaction Type | Catalyst | Reducing Agent | Product | Enantioselectivity (%) |

|---|---|---|---|---|

| Asymmetric Reduction | This compound | Trichlorosilane | Chiral amines | Up to 83% |

Biological Applications

- Catalytic Activity : this compound has been investigated for its role in catalyzing asymmetric reductions. Research indicates that it can achieve high levels of enantioselectivity, making it suitable for producing optically pure compounds.

- Potential Therapeutic Uses : Although primarily studied for its catalytic properties, compounds similar to this compound have shown promise in biological applications such as drug development and synthesis of biologically active molecules.

Case Studies

Several studies have highlighted the effectiveness of this compound in various catalytic processes:

- Study 1 : In a study published in ACS Catalysis, researchers demonstrated that this compound could catalyze the reduction of ketimines with high enantioselectivity. The results indicated that using a 5 mol% amount of this compound led to full conversion into the desired amine product with significant enantiomeric excess .

- Study 2 : Another research article focused on the use of this compound in organocatalytic strategies for metal-free reductions. The study found that the compound could facilitate reactions under mild conditions, showcasing its versatility and efficiency .

Research Findings

Recent findings have underscored the potential of this compound as a catalyst:

- Enantioselectivity Achievements : Research indicates that using diastereomerically pure salts derived from this compound can enhance enantioselectivity significantly, achieving up to 79% for specific substrates .

- Mechanistic Insights : Computational studies have provided insights into the binding geometry and interactions between this compound and trichlorosilane, helping to elucidate the mechanisms behind its catalytic action .

Properties

IUPAC Name |

(2S)-N-(3,5-ditert-butylphenyl)-2-[formyl(methyl)amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O2/c1-14(2)18(23(9)13-24)19(25)22-17-11-15(20(3,4)5)10-16(12-17)21(6,7)8/h10-14,18H,1-9H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKNTNIBDGTNQY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582957 | |

| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928789-96-2 | |

| Record name | N-(3,5-Di-tert-butylphenyl)-N~2~-formyl-N~2~-methyl-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 928789-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sigamide and what reactions is it known to catalyze?

A1: this compound is a chiral Lewis-basic formamide derived from N-methyl valine. [, ] It has been shown to effectively catalyze the enantioselective reduction of ketimines using trichlorosilane (Cl3SiH) as the reducing agent. [, ] This reaction yields chiral amines, which are important building blocks for pharmaceuticals and other biologically active compounds.

Q2: How does this compound achieve enantioselective reduction of ketimines?

A2: Although the exact mechanism is still under investigation, it is proposed that this compound acts as a Lewis base, coordinating to the silicon atom of trichlorosilane. [] This coordination enhances the reactivity of the silane and directs the hydride transfer to the imine in an enantioselective fashion, leading to the preferential formation of one enantiomer of the amine product.

Q3: What are the advantages of using this compound for this type of reaction?

A3: this compound offers several advantages:

- High enantioselectivity: It can achieve excellent enantioselectivities (up to 97% ee) in the reduction of various ketimines. []

- Low catalyst loading: The reaction proceeds efficiently with low catalyst loadings (1-5 mol%). []

- Mild reaction conditions: The reaction typically takes place at room temperature, avoiding the need for harsh conditions. []

- Broad substrate scope: this compound has demonstrated effectiveness with a range of ketimines derived from diverse aromatic and aliphatic ketones and amines. [, ]

Q4: Are there any limitations to the use of this compound in asymmetric reduction?

A4: While highly effective for many substrates, this compound does have some limitations:

- Steric hindrance: Ketimines with bulky substituents around the nitrogen atom may exhibit lower enantioselectivity due to steric hindrance with the catalyst. []

- Competing coordination: Substrates containing other Lewis-basic groups may compete with the imine for coordination to the catalyst, potentially lowering the reaction efficiency and selectivity. []

Q5: What are the potential applications of this compound-catalyzed reactions?

A5: The development of efficient and enantioselective methods for the synthesis of chiral amines is crucial in pharmaceutical research and development. this compound, as a readily available and highly effective catalyst for this transformation, holds significant potential for the synthesis of various chiral molecules, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.